molecular formula C13H7F3N2O B1442672 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile CAS No. 1219454-15-5

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Cat. No. B1442672
CAS RN: 1219454-15-5
M. Wt: 264.2 g/mol
InChI Key: RNKPBLKDTQFXSS-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a compound that falls under the category of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a trifluoromethyl group and a carbonitrile group . The unique physicochemical properties of this compound are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Azafluorene Derivatives and SARS-CoV-2 Inhibition

The application of azafluorene derivatives, closely related to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, in inhibiting SARS-CoV-2 is notable. These compounds have been studied for their interactions with the SARS CoV-2 RdRp, including molecular docking analysis, suggesting potential as COVID-19 treatments (Venkateshan et al., 2020).

Chemosensory Applications

Pyridine derivatives, similar in structure to the compound of interest, have been developed as chemosensors. For example, a derivative exhibited selective and sensitive detection capabilities for Fe3+ ions and picric acid, demonstrating the utility of these compounds in sensing applications (Roja et al., 2020).

Antibacterial Activity

Research into pyridine derivatives has also revealed their potential in combating bacterial infections. A study showed that certain derivatives had significant antibacterial activity, highlighting the potential of these compounds in medical applications (Bogdanowicz et al., 2013).

Optical Properties

Investigations into the optical properties of pyridine derivatives have been conducted, revealing insights into their electronic and emission spectra. This research aids in understanding the fundamental characteristics of these compounds, which could be critical in various technological applications (Cetina et al., 2010).

Corrosion Inhibition

Pyridine derivatives have been studied for their role in inhibiting corrosion, particularly in metals like copper. Such research is vital for industrial applications where corrosion resistance is crucial (Sudheer & Quraishi, 2015).

Mechanism of Action

The biological activities of TFMP derivatives, including 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future of TFMP derivatives, including 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, looks promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKPBLKDTQFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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